molecular formula C29H45O4P B12579756 1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane CAS No. 600157-01-5

1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane

Cat. No.: B12579756
CAS No.: 600157-01-5
M. Wt: 488.6 g/mol
InChI Key: QHGCUCFAURIPQH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane typically involves the reaction of diphenylphosphine with a series of ethylene glycol derivatives. The reaction conditions often require a catalyst and an inert atmosphere to prevent oxidation . The process can be summarized as follows:

    Step 1: Diphenylphosphine is reacted with ethylene glycol in the presence of a catalyst.

    Step 2: The intermediate product is further reacted with additional ethylene glycol derivatives to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, substituted ethers, and reduced phosphines .

Scientific Research Applications

1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane involves its interaction with various molecular targets. The phosphane group can coordinate with metal ions, influencing catalytic processes. The ether linkages provide flexibility and stability to the compound, allowing it to interact with different biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific arrangement of ether linkages and the presence of a phosphane group, which imparts unique chemical and physical properties .

Properties

CAS No.

600157-01-5

Molecular Formula

C29H45O4P

Molecular Weight

488.6 g/mol

IUPAC Name

10-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]decyl-diphenylphosphane

InChI

InChI=1S/C29H45O4P/c1-30-21-22-32-25-26-33-24-23-31-20-14-6-4-2-3-5-7-15-27-34(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h8-13,16-19H,2-7,14-15,20-27H2,1H3

InChI Key

QHGCUCFAURIPQH-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCCCCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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